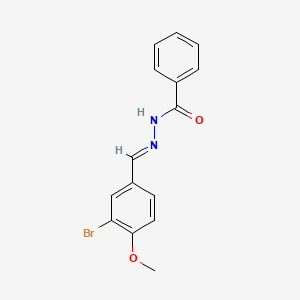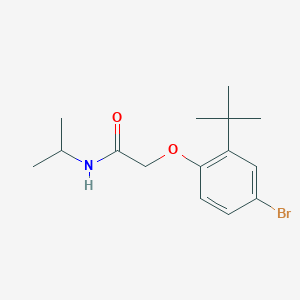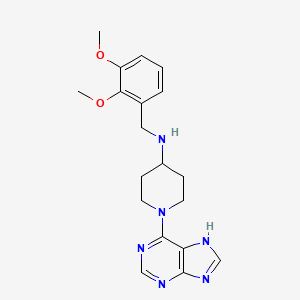
N'-(3-bromo-4-methoxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N'-(3-bromo-4-methoxybenzylidene)benzohydrazide involves the reaction of 4-methoxybenzaldehyde with an equimolar quantity of 3-bromobenzohydrazide in methanol. This process yields the benzohydrazide molecule, which displays an E configuration about the C=N bond. The dihedral angle between the two benzene rings is reported to be very small, indicating a nearly planar structure for the molecule (Guo-Biao Cao, 2009).
Molecular Structure Analysis
Chemical Reactions and Properties
Research has also focused on the chemical reactions involving N'-(3-bromo-4-methoxybenzylidene)benzohydrazide and its derivatives, particularly those that lead to the formation of complexes with various metals. These studies shed light on the ligand's ability to coordinate with metals and its implications for the compound's reactivity and potential applications in catalysis and material science (Dan Qu et al., 2015).
Physical Properties Analysis
The physical properties of N'-(3-bromo-4-methoxybenzylidene)benzohydrazide, such as melting points and solubility, are critical for understanding its behavior in different environments and applications. While specific studies on these properties are less common, related research on analogous compounds provides valuable insights into how structural modifications can affect these properties (A. Subashini et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming complexes with metals, are essential aspects of N'-(3-bromo-4-methoxybenzylidene)benzohydrazide's chemistry. Its ability to participate in hydrogen bonding and its electronic structure have been analyzed through various spectroscopic methods and theoretical calculations, providing a comprehensive understanding of its behavior in chemical reactions (R. Maheswari & J. Manjula, 2016).
Scientific Research Applications
Bioactive Schiff Base Compounds
Research on bioactive Schiff base compounds has shown that derivatives of benzohydrazide, including those similar to N'-(3-bromo-4-methoxybenzylidene)benzohydrazide, have been synthesized and characterized for various biological activities. These compounds exhibit remarkable antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. They also demonstrate significant interaction with salmon sperm DNA (SS-DNA) via intercalation mode, indicating their potential for DNA-targeted therapies (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Urease Inhibition by Oxovanadium(V) Complex
A study on the synthesis of an oxovanadium(V) complex derived from N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide showcased its urease inhibitory activities. This complex, characterized through various spectroscopic methods, exhibited significant inhibition on Helicobacter pylori urease, suggesting its utility in treating infections caused by this bacterium (Qu et al., 2015).
Antioxidant Activity of Schiff Bases
A theoretical study on the antioxidant behavior of Schiff base compounds related to N'-(3-bromo-4-methoxybenzylidene)benzohydrazide highlighted their potential as antioxidants. This study employed molecular docking to predict the interaction of these compounds with xanthine oxidase, indicating a potential for inhibiting oxidative stress-related diseases (Ardjani & Mekelleche, 2017).
Catalytic Properties in Organic Synthesis
Investigations into the catalytic properties of complexes derived from benzohydrazide compounds, including those similar to N'-(3-bromo-4-methoxybenzylidene)benzohydrazide, have shown effectiveness in facilitating organic reactions. These studies have explored the synthesis and structural elucidation of such complexes, underscoring their role in catalyzing the formation of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, which are of interest in medicinal chemistry (Ebrahimipour et al., 2018).
Synthesis and Structural Characterization
The synthesis and crystal structure elucidation of compounds related to N'-(3-bromo-4-methoxybenzylidene)benzohydrazide have provided insights into their molecular configurations and potential for forming stable complexes with metals. Such research contributes to our understanding of the structural basis for the biological and catalytic activities of these compounds (Zhu, 2011).
properties
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-20-14-8-7-11(9-13(14)16)10-17-18-15(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQQTJKLVKBWTM-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5588485.png)
![(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)
![8-fluoro-N-[2-(2-pyridinylthio)ethyl]-2-quinolinecarboxamide](/img/structure/B5588494.png)




![1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5588536.png)

![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588543.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5588552.png)